Desmopressin

Overview

Description

Desmopressin is a synthetic analog of vasopressin used to reduce renal excretion of water in central diabetes insipidus and nocturia . It is a man-made form of a hormone that occurs naturally in the pituitary gland and regulates how the body uses water .

Synthesis Analysis

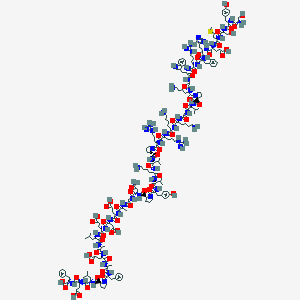

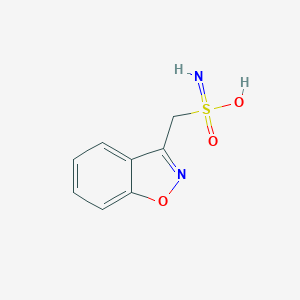

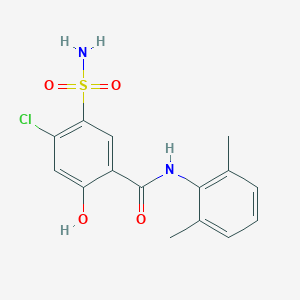

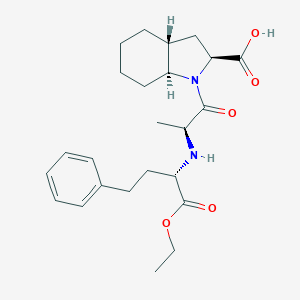

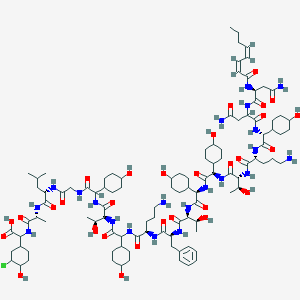

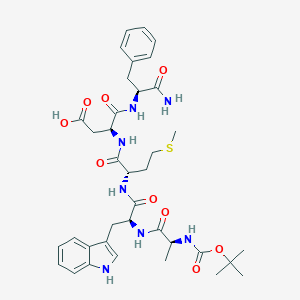

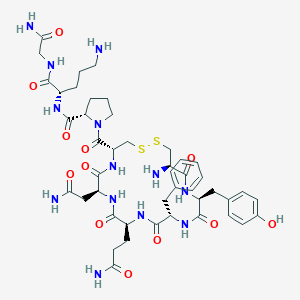

This compound is a synthetic peptide consisting of nine amino acids . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Molecular Structure Analysis

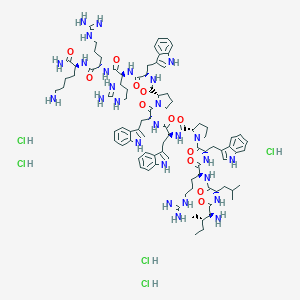

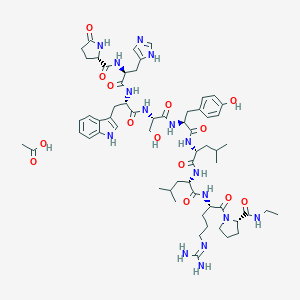

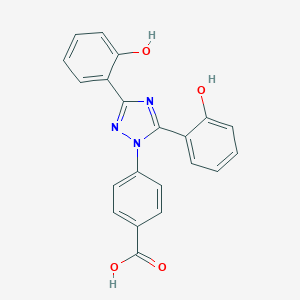

This compound has a molecular formula of C46H64N14O12S2, an average mass of 1069.22 Da, and a mono-isotopic mass of 1068.427002 Da .Chemical Reactions Analysis

This compound is very similar to endogenous peptides present in human plasma . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a molar volume of 684.0±7.0 cm3, and a polar surface area of 486 Å2 .Scientific Research Applications

Hemostatic Agent in Bleeding Disorders

Desmopressin is widely used as a hemostatic agent. It's particularly effective in treating conditions like von Willebrand disease and mild hemophilia A. Its utility extends to various inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by antithrombotic drugs (e.g., aspirin, ticlopidine) (Franchini, 2007). This compound also shows efficacy in reducing blood loss and transfusion requirements in surgeries characterized by significant blood loss (Mannucci, 1997).

Treatment of Nocturia

This compound has been effectively used in the treatment of nocturia, particularly in conditions like central diabetes insipidus and primary nocturnal enuresis. It's shown to be safe and effective in controlling polyuria and the resulting symptoms. Its role is increasingly recognized in treating adult nocturia, especially associated with conditions like multiple sclerosis, orthostatic hypotension, Parkinson’s disease, and autonomic failure (Abrams et al., 2002).

Nontransfusional Treatment for Congenital and Acquired Bleeding Disorders

This compound serves as a nontransfusional treatment option for mild to moderate hemophilia and von Willebrand disease. It raises levels of factor VIII coagulant activity and von Willebrand factor, shortening prolonged bleeding times. It's also useful in treating uremia, cirrhosis, and various platelet dysfunctions (Mannucci, 1988).

Management of Menorrhagia

This compound has therapeutic value in treating menorrhagia, particularly related to intrauterine device (IUD) use. Its action in enhancing local hemostasis without affecting uterine blood flow makes it a useful option in this context (Mercorio et al., 2003).

Reducing Surgical Blood Loss

In heart surgeries and other major operations characterized by significant blood loss, this compound has been used to reduce blood loss and transfusion requirements. This application leverages its ability to increase coagulation factors and improve hemostasis (Jahangirifard et al., 2023).

Treatment of Diabetes Insipidus

This compound is the treatment of choice in the substitution therapy for diabetes insipidus. Its pronounced antidiuretic effect and efficacy in this condition have been well-documented in clinical studies (Kapić et al., 2005).

Managing Nocturia in Multiple Sclerosis Patients

It's an effective and safe treatment for managing nocturia and enuresis in patients with multiple sclerosis, significantly decreasing nocturnal urinary frequency and volume (Eckford et al., 1994).

Mechanism of Action

Target of Action

Desmopressin is a synthetic analogue of the endogenous pituitary hormone, 8-arginine vasopressin (ADH), which plays a crucial role in controlling the water content in the body . The primary targets of this compound are the V2 receptors located in the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

This compound acts by mimicking the action of vasopressin . Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH interacts with V1, V2, or V3 receptors with differing signal cascade systems . This compound, due to its V2-selective actions, displays enhanced antidiuretic potency and fewer pressor effects compared to endogenous ADH .

Biochemical Pathways

This compound increases cyclic adenosine monophosphate (cAMP) in renal tubular cells . This increase in cAMP enhances water permeability, resulting in decreased urine volume and increased urine osmolality . Additionally, this compound increases plasma levels of von Willebrand factor, factor VIII, and t-PA, contributing to a shortened activated partial thromboplastin time (aPTT) and bleeding time .

Pharmacokinetics

This compound has a prolonged half-life and duration of action compared to endogenous ADH . The plasma half-life for this compound is approximately 1.5-2.5 hours . It is excreted via the kidneys . The bioavailability of this compound varies and is around 0.08–0.16% when taken orally .

Result of Action

The potent antidiuretic activity of this compound makes it ideal for the treatment of conditions like central diabetes insipidus, primary nocturnal enuresis, and adult nocturnal polyuria . It also increases the activity of a substance called factor VIII, which is needed to allow blood to clot . Furthermore, this compound stimulates the production of nitric oxide (NO) and the expression of the inducible isoform of nitric oxide synthase, NOS2/iNOS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the risk factors for developing hyponatremia include extremes of age, existing comorbidity, drug interaction, intranasal formulations, and intercurrent illness . Therefore, close monitoring is recommended when switching preparations .

Safety and Hazards

Desmopressin may cause serious side effects such as low levels of sodium in the body, which may lead to headache, confusion, muscle cramps, severe weakness, vomiting, loss of coordination, and feeling restless or unsteady . It should not be used in people with severe kidney disease or low blood sodium .

Future Directions

Desmopressin has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet, and oral lyophilisate . It is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus . Further pediatric clinical trials are awaited to expand the evidence base of childhood this compound therapy .

Biochemical Analysis

Biochemical Properties

Desmopressin interacts with V1, V2, or V3 receptors, each having differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Cellular Effects

This compound acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It enhances the ability to form procoagulant platelets and increases platelet-dependent thrombin generation by enhancing Na+/Ca2+ mobilization .

Molecular Mechanism

This compound predominantly acts via V2 receptors, stimulating a cascade of biochemical events that increase water reabsorption . It enhances intracellular Na+ and Ca2+ fluxes .

Temporal Effects in Laboratory Settings

This compound demonstrates two-compartmental pharmacokinetics, with a dual, sequential absorption process, and linear elimination . The delay between pharmacokinetic and pharmacodynamic responses is estimated at 4 hours .

Dosage Effects in Animal Models

In animal models, the initial dose of this compound is gradually increased until the minimal effective dose is determined . Overdosage can lead to fluid retention, hyponatremia, and decreased plasma osmolality .

Metabolic Pathways

This compound is minimally metabolized in the liver, suggesting that human liver metabolism in vivo is not likely to occur . It is predominantly excreted renally .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with V1, V2, or V3 receptors . It is predominantly excreted renally .

properties

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/t28-,29+,30+,31+,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLWUMRGJYTJIN-PNIOQBSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62288-83-9 (monoacetate), 62357-86-2 (monoacetate trihydrate), 62357-86-2 (acetate salt/solvate) | |

| Record name | Desmopressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048259 | |

| Record name | Desmopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1069.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water. | |

| Record name | Desmopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

16679-58-6 | |

| Record name | Desmopressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMOPRESSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENR1LLB0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Desmopressin is a synthetic analogue of the antidiuretic hormone vasopressin. It primarily exerts its effects by binding to vasopressin V2 receptors (V2R) located on the surface of cells. []

ANone:

- Spectroscopic Data: Spectroscopic characterization data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be found in the literature and pharmaceutical resources. []

A: this compound formulations are designed for specific routes of administration, such as intravenous, subcutaneous, and intranasal. [, , ] Specific information on material compatibility for various applications can be found in pharmaceutical development and formulation research. []

A: this compound is a peptide hormone analogue and does not possess catalytic properties. Its mechanism of action primarily involves receptor binding and signal transduction, not the catalysis of chemical reactions. []

A: Yes, computational studies have been performed to understand this compound's structure-activity relationships and to develop quantitative structure-activity relationship (QSAR) models. [, ] These models aim to predict the biological activity of this compound analogues based on their structural features.

A: this compound itself is a modified form of vasopressin, designed to have enhanced antidiuretic properties and reduced vasoconstrictive effects. [] Research on SAR has explored various substitutions and modifications to the peptide structure, aiming to further improve its properties, such as:

- Increased duration of action: Modifications have focused on increasing the half-life of this compound to reduce dosing frequency. []

- Enhanced selectivity for V2R: Selectivity for V2R over V1 receptors (V1R) is desirable to minimize potential side effects, such as vasoconstriction. [, ]

A: this compound formulations, such as intranasal drops, aim for stability during storage and administration. [] Strategies to improve stability and bioavailability include:

- Lyophilization: Freeze-drying (lyophilization) is used to enhance the long-term stability of this compound formulations. []

- Intranasal formulations: Intranasal administration can bypass first-pass metabolism, leading to improved bioavailability compared to oral administration. [, ]

- Controlled-release formulations: Research on controlled-release formulations seeks to prolong the duration of action and improve patient compliance. []

A: As a pharmaceutical compound, this compound production, handling, and disposal are subject to strict regulations to ensure worker safety, product quality, and environmental protection. [] Specific regulations vary depending on the geographical location and intended use.

ANone: this compound exhibits different PK/PD profiles depending on the route of administration:

- Absorption: Intravenous administration leads to rapid and complete absorption, while intranasal and subcutaneous routes result in variable absorption rates. [, ]

- Distribution: this compound distributes widely in the body, with a volume of distribution influenced by factors like renal function. [, ]

- Metabolism: this compound is mainly metabolized in the liver and kidneys. []

- Excretion: Renal excretion is the primary route of elimination for this compound, and its clearance is significantly affected by renal function. [, ]

- In vivo activity: The duration of this compound's antidiuretic effect varies between individuals and is influenced by factors like dose, route of administration, and renal function. [, ]

ANone:

- In vitro: Cell-based assays have been used to study this compound's effects on V2R signaling and the release of VWF and FVIII from endothelial cells. [, ]

- In vivo: Animal models, particularly dogs, have been used to investigate this compound's effects on various parameters, including FVIII and VWF levels, bleeding time, and platelet function. [, , ]

- Clinical Trials: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in various conditions, including:

- Mild hemophilia A and von Willebrand disease: this compound has been shown to effectively increase FVIII and VWF levels, shorten bleeding time, and reduce bleeding episodes in these patients. [, , , ]

- Nocturnal enuresis: this compound is a first-line treatment for nocturnal enuresis, effectively reducing nighttime urination frequency. [, , ]

- Central diabetes insipidus: this compound is used to manage central diabetes insipidus by reducing urine output and preventing dehydration. [, ]

A: While this compound is generally well-tolerated, some individuals exhibit a reduced response. [] This can be due to factors like:

- Tachyphylaxis: Decreased responsiveness after repeated administrations of this compound can occur. []

- Individual variability: The magnitude of response to this compound varies significantly between individuals, influenced by genetic factors and underlying conditions. [, ]

- Antibodies (Acquired Hemophilia A): In rare cases, individuals with acquired hemophilia A develop antibodies against FVIII, which can render this compound ineffective. []

- Hyponatremia: The most serious potential side effect is hyponatremia (low blood sodium) due to excessive water retention. [, , , ]

- Headache: Headache is a common side effect, particularly with higher doses or intranasal administration. []

- Gastrointestinal upset: Nausea, vomiting, and abdominal pain have been reported. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.